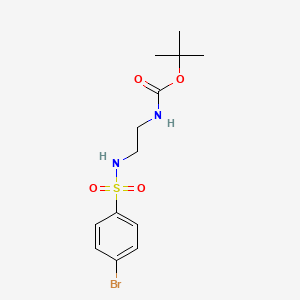

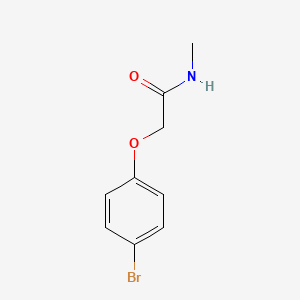

2-(4-bromophenoxy)-N-methylacetamide

Descripción general

Descripción

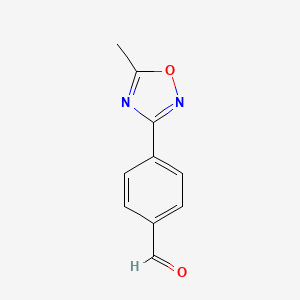

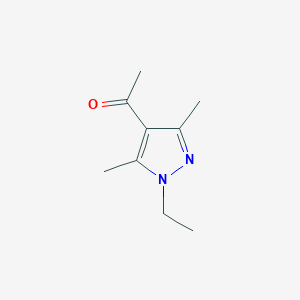

2-(4-bromophenoxy)-N-methylacetamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Assessment

A novel concatenation of derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, was synthesized. Among these, certain compounds demonstrated cytotoxic, anti-inflammatory, analgesic, and antipyretic activities comparable to standard drugs. This indicates potential applications in pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Properties

2-(4-bromophenoxy)-N-methylacetamide derivatives were synthesized and evaluated for antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Potential in Organic Chemistry and Analytical Chemistry

Research on the infrared spectrum of N-methylacetamide revealed insights into the formation of the amide infrared spectrum, indicating significance in fields like organic chemistry and analytical chemistry (Ji et al., 2020).

Exploration in Hemoglobin Modulation

Compounds including 2-(aryloxy)-2-methylpropionic acids were studied for their ability to decrease the oxygen affinity of human hemoglobin. This research could have implications in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Antioxidant and Biofilm Inhibition Activities

Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides demonstrated their potential as antioxidants and biofilm inhibitors, suggesting their application in food safety and pharmaceuticals (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).

Environmental Impact Studies

Studies on the transformation of bromophenols during chlorination processes in aquatic environments revealed insights into the environmental fate of these compounds during water treatment (Xiang et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGDOCGPOHQRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428705 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875621-88-8 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)